1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine

CDK2 inhibition kinase SAR negative control

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (C₇H₈N₄, MW 148.17, LogP 0.67, PSA 43.60 Ų) is a minimally substituted member of the pyrazolo[3,4-d]pyrimidine heterocyclic family. This scaffold is a recognized adenine bioisostere capable of mimicking ATP hinge-region binding interactions in kinase active sites.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 98277-10-2
Cat. No. B1369701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
CAS98277-10-2
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=NC=C2C=NN(C2=N1)C
InChIInChI=1S/C7H8N4/c1-5-8-3-6-4-9-11(2)7(6)10-5/h3-4H,1-2H3
InChIKeyDFMFWXDQDRPJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98277-10-2): Core Scaffold Properties and Procurement-Relevant Profile


1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (C₇H₈N₄, MW 148.17, LogP 0.67, PSA 43.60 Ų) is a minimally substituted member of the pyrazolo[3,4-d]pyrimidine heterocyclic family . This scaffold is a recognized adenine bioisostere capable of mimicking ATP hinge-region binding interactions in kinase active sites [1]. The compound bears methyl substituents exclusively at the N1 and C6 positions, leaving the pharmacologically critical C4 position unsubstituted—a structural feature that defines its role as a synthetic building block and baseline reference compound rather than a directly bioactive entity. Its procurement value resides in its utility as a defined, tautomerically locked core scaffold for structure-activity relationship (SAR) studies and derivatization campaigns targeting the kinase superfamily.

Why Generic Pyrazolo[3,4-d]pyrimidine Scaffold Substitution Fails: The 1,6-Dimethyl Specificity Evidence


The pyrazolo[3,4-d]pyrimidine scaffold cannot be treated as a commoditized, interchangeable core. The unsubstituted parent 1,6-dimethyl compound (CAS 98277-10-2) displays negligible intrinsic kinase inhibitory activity (CDK2 IC₅₀ > 10,000 nM), serving as a critical negative baseline in SAR campaigns [1]. In stark contrast, optimized 4-substituted derivatives built upon this exact 1,6-dimethyl core achieve CDK2 IC₅₀ values of 0.128–0.332 µM—representing a >30,000-fold potency enhancement driven entirely by C4 functionalization [1]. Furthermore, the 1,6-disubstitution regiochemistry is non-arbitrary: Brazidec et al. (2012) demonstrated that the 1,6-dimethyl pattern is specifically required for dual Aurora kinase/CDK1 inhibition, with alternative regioisomers (e.g., 1,3-dimethyl) failing to recapitulate this polypharmacology [2]. Substituting this compound with an unsubstituted parent scaffold, a regioisomeric analog, or a pre-functionalized derivative without confirming substitution pattern fidelity risks introducing uncontrolled variables into SAR interpretation, synthetic route efficiency, and target engagement profiles.

Quantitative Differentiation Evidence for 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98277-10-2) vs. Closest Analogs and In-Class Candidates


CDK2 Baseline Inactivity: Quantified Negative Control Value for SAR Campaigns

The unsubstituted 1,6-dimethyl scaffold exhibits essentially no CDK2 inhibitory activity (IC₅₀ > 10,000 nM), as reported in the Yang et al. (2013) J. Med. Chem. SAR study [1]. This contrasts with 4-substituted derivatives built on the identical 1,6-dimethyl core: compound 5g achieves CDK2 IC₅₀ = 0.128 µM (128 nM), while compound 3d achieves CDK2 IC₅₀ = 0.332 µM (332 nM) and outperforms the reference CDK2 inhibitor roscovitine (IC₅₀ = 0.457 µM) [2][3]. The >78,000-fold activity differential between the parent scaffold and optimized derivative 5g quantifies the scaffold's value as an unambiguous negative control for assay validation and SAR baseline establishment.

CDK2 inhibition kinase SAR negative control scaffold baseline cancer

Physicochemical Differentiation from Unsubstituted Parent Scaffold: LogP, MW, and Tautomeric Control

Relative to the fully unsubstituted parent scaffold 1H-pyrazolo[3,4-d]pyrimidine (CAS 271-80-7, MW 120.11), the 1,6-dimethyl compound (MW 148.17) incorporates a 23% molecular weight increase with a measured LogP of 0.67 and PSA of 43.60 Ų . The N1-methyl group serves a critical structural function beyond incremental lipophilicity: it eliminates the prototropic tautomerism (1H/2H equilibrium) inherent to the unsubstituted pyrazolo[3,4-d]pyrimidine system, locking the scaffold into a single, defined 1H-tautomeric state [1]. The unsubstituted parent scaffold (CAS 271-80-7, C₅H₄N₄) exists as an equilibrium mixture of tautomers, introducing ambiguity in both spectroscopic characterization and binding-mode interpretation . The C6-methyl group further distinguishes this scaffold from the 1-methyl-only analog (CAS 52287-32-4) by providing a defined steric and electronic environment at the pyrimidine ring position most proximal to the hinge-binding region.

physicochemical properties tautomerism LogP scaffold design medicinal chemistry

1,6-Disubstitution Regiochemistry: Validated Prerequisite for Aurora Kinase/CDK1 Dual Inhibition

Brazidec et al. (2012) established through systematic SAR that the 1,6-disubstitution pattern on the pyrazolo[3,4-d]pyrimidine core is essential for achieving dual Aurora A/Aurora B/CDK1 inhibition [1]. Their optimization campaign identified compound 7h, which combines strong potency against all three mitotic kinases (AKA, AKB, CDK1) with acceptable microsomal stability, and compound 15a, which exhibited the desired AKA/CDK1 inhibition phenotype in HCT116 cellular assays [1]. Alternative regioisomeric substitution patterns (e.g., 1,3-dimethyl or 1,4-dimethyl) were not reported to recapitulate this multi-kinase profile in the same study. The 1,6-dimethyl substitution positions the pyrazolo[3,4-d]pyrimidine scaffold's hydrogen-bond donor/acceptor array for simultaneous engagement of the Aurora and CDK1 ATP-binding pockets, a geometry that is fundamentally disrupted by methyl group migration to the C3 or C4 positions [1][2]. While direct IC₅₀ values for the unsubstituted 1,6-dimethyl parent against Aurora kinases are not reported in the primary literature, the SAR trajectory demonstrates that the 1,6-dimethyl core geometry is the indispensable architectural foundation upon which potent dual inhibition is achieved through C4 elaboration.

Aurora kinase CDK1 dual inhibition regiochemistry mitosis oncology

Synthetic Versatility: Unsubstituted C4 Position as a Divergent Derivatization Handle vs. Pre-functionalized Analogs

The 1,6-dimethyl parent scaffold (CAS 98277-10-2) features an unsubstituted C4 position, offering maximum synthetic flexibility for divergent derivatization strategies. In contrast, the 4-chloro analog (4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 98550-75-5, MW 182.61) is pre-activated exclusively for nucleophilic aromatic substitution (SNAr) chemistry . The 4-amino analog (4-aminopyrazolo[3,4-d]pyrimidine, CAS 2380-63-4, MW 135.13) arrives pre-functionalized with an amino group, constraining further elaboration to N-functionalization or de novo resynthesis [1]. The unsubstituted scaffold, by retaining an uncommitted C4 position, permits access to C4-amination, C4-alkoxylation, C4-thioether formation, C4-carbon-carbon bond construction, and C4-halogenation for subsequent cross-coupling—five distinct reaction manifolds from a single starting material . This divergent synthetic potential is particularly advantageous for parallel library synthesis, where a common intermediate is elaborated into diverse analogs for multidimensional SAR exploration.

synthetic building block derivatization C4 functionalization medicinal chemistry library synthesis

Purine Bioisostere Validation: Scaffold-Hopping Evidence from Roscovitine-to-Pyrazolopyrimidine Replacement

The pyrazolo[3,4-d]pyrimidine scaffold has been independently validated as a purine bioisostere through scaffold-hopping studies in which the purine core of the CDK inhibitor roscovitine was replaced with pyrazolo[3,4-d]pyrimidine while retaining target engagement [1][2]. Molecular docking studies confirmed that pyrazolo[3,4-d]pyrimidine-based analogs of roscovitine maintain analogous binding modes within the CDK2 active site, interacting with hinge-region key amino acids [1]. The 1,6-dimethyl substitution pattern specifically positions the scaffold's hydrogen-bond donor/acceptor array to mimic the adenine ring of ATP, forming crucial hinge-region contacts [2][3]. The RSC Medicinal Chemistry review by Baillache and Unciti-Broceta (2020) catalogs multiple pyrazolo[3,4-d]pyrimidine-based clinical candidates—including the approved BTK inhibitor ibrutinib—that exploit this adenine mimicry, establishing the scaffold as a clinically validated pharmacophore [3]. This body of evidence confirms that the 1,6-dimethyl core is not merely a synthetic intermediate but a privileged pharmacophoric framework with demonstrated translational relevance.

bioisostere roscovitine scaffold hopping CDK2 purine replacement drug design

Procurement-Driven Application Scenarios for 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98277-10-2)


SAR Baseline Negative Control for CDK2 and Multi-Kinase Inhibitor Discovery Programs

Investigators requiring a structurally matched, inert negative control for CDK2 biochemical and cellular assays should procure the unsubstituted 1,6-dimethyl scaffold (CDK2 IC₅₀ > 10,000 nM) alongside 4-substituted active derivatives. This compound provides a defined baseline for calculating fold-selectivity and confirming that observed inhibitory activity arises specifically from C4 functionalization rather than non-specific scaffold effects [1]. The >78,000-fold dynamic range between parent scaffold and optimized derivatives enables robust assay window determination. This application is supported by the Yang et al. (2013) J. Med. Chem. SAR study, which used the parent 1,6-dimethyl scaffold as the reference point for a comprehensive FLT3/VEGFR2 inhibitor optimization campaign [1].

Divergent Library Synthesis Core for Multi-Target Kinase Inhibitor Lead Generation

Medicinal chemistry teams pursuing parallel synthesis of kinase-focused compound libraries should select the C4-unsubstituted 1,6-dimethyl scaffold as the common synthetic intermediate. The uncommitted C4 position permits five distinct diversification strategies from a single procured batch: direct C–H functionalization, halogenation/cross-coupling, oxidation, electrophilic substitution, and directed metallation . This divergent approach consolidates procurement to a single building block (CAS 98277-10-2) rather than stocking multiple pre-functionalized intermediates (e.g., 4-chloro, 4-amino, or 4-alkoxy analogs), reducing inventory complexity while maximizing chemical space coverage .

Aurora Kinase / CDK1 Dual Inhibitor Scaffold Optimization Starting Point

Oncology drug discovery programs targeting the Aurora A/Aurora B/CDK1 mitotic kinase axis should adopt the 1,6-dimethyl scaffold as the core template based on the validated SAR trajectory established by Brazidec et al. (2012) [2]. This study demonstrated that the 1,6-disubstitution pattern uniquely enables progression from micromolar to nanomolar dual inhibition potency through systematic C4 elaboration, ultimately yielding compound 7h with strong triple-kinase activity and acceptable microsomal stability [2]. The scaffold's defined regiochemistry ensures that SAR knowledge from the published literature is directly transferable to new derivative design, accelerating hit-to-lead timelines.

Adenine Bioisostere Reference Standard for Kinase Assay Development and Crystallography

Structural biology and assay development groups requiring a defined adenine-mimetic reference compound for kinase co-crystallization, binding-mode validation, or assay calibration should procure the 1,6-dimethyl scaffold. Its recognition as a validated adenine bioisostere capable of forming hinge-region hydrogen bonds with kinase ATP-binding pockets is supported by multiple independent studies, including scaffold-hopping experiments (purine-to-pyrazolopyrimidine replacement in roscovitine analogs) and comprehensive reviews of clinical-stage pyrazolo[3,4-d]pyrimidine-based kinase inhibitors [3][4]. The N1-methyl group eliminates tautomeric ambiguity, ensuring that crystallographic electron density maps unambiguously resolve a single binding pose—a critical advantage over tautomerically equilibrating scaffolds for structure-based drug design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.